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Compound of Interest

Compound Name:
4'-Cyano-biphenyl-3-carboxylic

acid

Cat. No.: B142849 Get Quote

Disclaimer: Experimental spectroscopic data for 4'-Cyano-biphenyl-3-carboxylic acid (CAS

149506-93-4) is not readily available in public databases. The data presented in this document

is predicted based on the analysis of structurally similar compounds and established principles

of spectroscopic interpretation. This guide is intended to serve as a reference for researchers

on the expected spectral characteristics and the methodologies for their acquisition.

Abstract
This technical whitepaper provides a detailed overview of the spectroscopic characterization of

4'-Cyano-biphenyl-3-carboxylic acid. The document outlines the predicted Fourier-Transform

Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry

(MS) data for the compound. Detailed experimental protocols for acquiring this data are

provided for researchers in drug development and materials science. Furthermore, a logical

workflow for the spectroscopic analysis process is visualized using Graphviz diagrams to

ensure clarity and reproducibility.

Introduction
4'-Cyano-biphenyl-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl

backbone, a nitrile group (-C≡N), and a carboxylic acid group (-COOH). This unique

combination of functional groups makes it a valuable building block in the synthesis of liquid

crystals, polymers, and pharmaceutical intermediates. Accurate spectroscopic characterization

is critical for verifying the identity, purity, and structure of this compound in any research or
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development setting. This guide provides an in-depth summary of its expected spectroscopic

signature.

Compound Details:

Property Value Reference

IUPAC Name
4'-(Cyano)biphenyl-3-
carboxylic acid

CAS Number 149506-93-4

Molecular Formula C₁₄H₉NO₂

Molecular Weight 223.23 g/mol

| Chemical Structure | | |

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4'-Cyano-biphenyl-3-
carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is dominated by the characteristic vibrations of the carboxylic acid and

nitrile functional groups.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Expected Intensity

3300 - 2500 O-H Stretch Carboxylic Acid Broad, Strong

~3100 - 3000 C-H Stretch Aromatic Medium, Sharp

~2230 C≡N Stretch Nitrile Strong, Sharp

~1710 C=O Stretch Carboxylic Acid Strong, Sharp

~1600, ~1450 C=C Stretch Aromatic Ring Medium to Strong

~1300 C-O Stretch Carboxylic Acid Medium

~920 O-H Bend Carboxylic Acid Broad, Medium

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern in the aromatic region due to the

disubstituted biphenyl rings. The carboxylic acid proton will appear as a highly deshielded,

broad singlet.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~13.0 Broad Singlet 1H -COOH

8.0 - 8.5 Multiplet 4H

Aromatic Protons

(ortho to COOH and

CN)

7.6 - 7.9 Multiplet 4H
Remaining Aromatic

Protons

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
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Due to the lack of symmetry, all 14 carbon atoms in the molecule are expected to be chemically

non-equivalent, resulting in 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm) Carbon Assignment

~170 C=O (Carboxylic Acid)

145 - 120 Aromatic C-H and C-C

~118 C≡N (Nitrile)

~110 Aromatic C-CN

Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak corresponding to the exact mass

of the compound.

m/z Ion Notes

223.06 [M]⁺ Molecular Ion

206.06 [M-OH]⁺ Loss of hydroxyl radical

195.07 [M-CO]⁺ Loss of carbon monoxide

178.06 [M-COOH]⁺ Loss of carboxyl group

152.06 [M-COOH, -CN]⁺
Loss of carboxyl and cyano

groups

Experimental Protocols
The following are standard methodologies for the spectroscopic analysis of solid organic

compounds like 4'-Cyano-biphenyl-3-carboxylic acid.

FTIR Spectroscopy Protocol
Sample Preparation: A small amount of the dried sample (1-2 mg) is finely ground with

potassium bromide (KBr, ~100 mg, IR grade) using an agate mortar and pestle. The mixture
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is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded and automatically subtracted from the sample spectrum.

Parameters:

Resolution: 4 cm⁻¹

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

Mode: Transmittance.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay

of 1-2 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for

each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is

sufficiently volatile and thermally stable. For high-resolution mass spectrometry (HRMS),

Electrospray Ionization (ESI) is a common method.

Ionization: Electron Ionization (EI) is a standard technique for generating the mass spectrum,

typically at 70 eV.
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Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and

detected. The resulting mass spectrum plots the relative abundance of ions against their

mass-to-charge (m/z) ratio.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.

Sample Preparation

Data Acquisition

Data Analysis

Final Characterization

4'-Cyano-biphenyl-3-carboxylic acid

Prepare KBr Pellet Dissolve in Deuterated Solvent Prepare for Ionization

FTIR Spectrometer NMR Spectrometer Mass Spectrometer

Identify Functional Groups Determine Proton & Carbon Environments Confirm Molecular Weight & Formula

Structure Verification & Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Characterization.
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Spectroscopic Data

Interpretation

Conclusion

FTIR: -COOH, -CN, Aromatic

Functional Groups Confirmed

1H NMR: Aromatic & Acidic Protons

Proton-Carbon Skeleton Deduced

13C NMR: 14 Unique Carbons MS: m/z = 223.06

Formula C14H9NO2 Confirmed

Structure of 4'-Cyano-biphenyl-3-carboxylic acid Elucidated

Click to download full resolution via product page

Caption: Logical Flow for Structure Elucidation from Spectra.

Conclusion
While experimental data is pending, this guide establishes a comprehensive predictive

framework for the spectroscopic characterization of 4'-Cyano-biphenyl-3-carboxylic acid.

The predicted data from FTIR, NMR, and Mass Spectrometry are highly characteristic and,

when taken together, should allow for unambiguous identification of the compound. The

provided protocols offer standardized methods for data acquisition, ensuring that researchers

can generate reliable and reproducible results. This technical guide serves as a foundational

resource for scientists and professionals working with this versatile chemical compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 4'-Cyano-biphenyl-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142849#spectroscopic-characterization-of-4-cyano-
biphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b142849?utm_src=pdf-body-img
https://www.benchchem.com/product/b142849?utm_src=pdf-body
https://www.benchchem.com/product/b142849#spectroscopic-characterization-of-4-cyano-biphenyl-3-carboxylic-acid
https://www.benchchem.com/product/b142849#spectroscopic-characterization-of-4-cyano-biphenyl-3-carboxylic-acid
https://www.benchchem.com/product/b142849#spectroscopic-characterization-of-4-cyano-biphenyl-3-carboxylic-acid
https://www.benchchem.com/product/b142849#spectroscopic-characterization-of-4-cyano-biphenyl-3-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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